molecular formula C10H12N2OS B1267787 N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 56242-67-2

N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B1267787
CAS No.: 56242-67-2
M. Wt: 208.28 g/mol
InChI Key: WEOIFJBMNPJTJC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 4-methoxyaniline with a thioamide under acidic conditions. One common method includes the cyclization of 4-methoxyaniline with thiourea in the presence of a strong acid like hydrochloric acid. The reaction is carried out under reflux conditions, leading to the formation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of catalysts and solvents that facilitate the cyclization reaction can also be explored to improve the overall production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazole or tetrahydrothiazole derivatives.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine can be compared with other thiazole derivatives to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

  • The presence of the methoxy group on the phenyl ring enhances its electron-donating properties, which can influence the compound’s reactivity and interaction with biological targets.
  • The dihydrothiazole ring provides a unique structural framework that can be exploited for the development of novel therapeutic agents.

Biological Activity

N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Synthesis and Structural Characteristics

The compound is synthesized through standard organic chemistry methods involving thiazole derivatives. The presence of the methoxyphenyl group enhances its lipophilicity and potentially its biological activity. Its chemical structure can be represented as follows:

C12H14N2S\text{C}_{12}\text{H}_{14}\text{N}_2\text{S}

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study reported that related thiazole derivatives showed moderate to potent antiproliferative effects against various cancer cell lines, with IC50 values ranging from 0.360.36 to 0.86μM0.86\mu M for the most effective compounds . These compounds were found to inhibit tubulin polymerization and disrupt microtubule dynamics, crucial for cancer cell division.

Table 1: Antiproliferative Activity of Thiazole Derivatives

Compound NameIC50 (μM)Cancer Cell Lines
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine0.36 - 0.86SGC-7901, MCF-7, HeLa
This compoundTBDTBD

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Coating magnetic nanoparticles with the thiazole derivative demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus. The study highlighted that the compound could penetrate bacterial membranes effectively .

Table 2: Antibacterial Activity of Thiazole-Coated Nanoparticles

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli25 μg/mL
Staphylococcus aureus30 μg/mL

3. Anticonvulsant Activity

Thiazole derivatives have shown promise in anticonvulsant activity as well. Compounds structurally related to this compound have been tested in animal models for their efficacy against seizures induced by pentylenetetrazole (PTZ). Some derivatives demonstrated effective doses significantly lower than standard treatments .

The mechanisms underlying the biological activity of this compound involve:

  • Tubulin Binding : The compound binds to the colchicine site on tubulin, inhibiting polymerization and disrupting microtubule dynamics necessary for mitosis .
  • Membrane Interaction : Its lipophilic nature allows it to interact with bacterial membranes effectively, leading to cell lysis and death .

Case Studies

Several studies have explored the efficacy of thiazole derivatives in clinical settings:

  • Anticancer Trials : In vitro studies demonstrated that thiazole compounds could induce cell cycle arrest in cancer cells at the G2/M phase.
  • Antimicrobial Efficacy : Research on magnetic nanoparticles functionalized with thiazole derivatives showed a marked reduction in bacterial viability in vitro.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-13-9-4-2-8(3-5-9)12-10-11-6-7-14-10/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOIFJBMNPJTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971674
Record name N-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
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Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56242-67-2
Record name 4,5-Dihydro-N-(4-methoxyphenyl)-2-thiazolamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC157319
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Record name N-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(P-ANISIDINO)-2-THIAZOLINE
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